![molecular formula C17H14F3NO3 B5848294 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B5848294.png)
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate, also known as TPP, is a synthetic compound that has been widely used in scientific research. This compound has attracted attention due to its potential application in the treatment of various diseases, including cancer and inflammation.
Mechanism of Action
The mechanism of action of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate involves the inhibition of the protein kinase B (Akt) signaling pathway. Akt is a key regulator of cell survival and proliferation, and its dysregulation has been implicated in the development of various diseases, including cancer and inflammation. This compound inhibits Akt by binding to its pleckstrin homology (PH) domain, thereby preventing its translocation to the plasma membrane and subsequent activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and suppressing the anti-apoptotic protein Bcl-2. Moreover, this compound has been shown to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF). In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate is its high potency and selectivity towards Akt. Moreover, this compound has been shown to have low toxicity in both in vitro and in vivo studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, the high cost of this compound synthesis can limit its widespread use in scientific research.
Future Directions
For the research and development of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate include optimization of the synthesis method, development of more soluble analogs, investigation of combination therapy, and development of Akt activity probes.
Synthesis Methods
The synthesis of 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate involves the reaction of 3-(trifluoromethyl)aniline with 3-bromobenzoyl chloride, followed by the reaction of the resulting product with propionic acid. The final product is obtained after purification through column chromatography. This method has been reported to yield high purity and yield of this compound.
Scientific Research Applications
3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate has been extensively studied for its potential application in various fields of scientific research. One of the most promising applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Moreover, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis.
Properties
IUPAC Name |
[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3/c1-2-15(22)24-14-8-3-5-11(9-14)16(23)21-13-7-4-6-12(10-13)17(18,19)20/h3-10H,2H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOHZLBPCFPAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
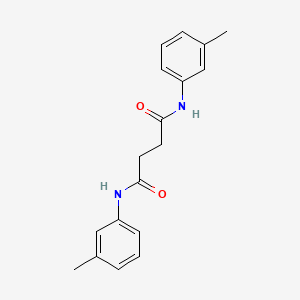
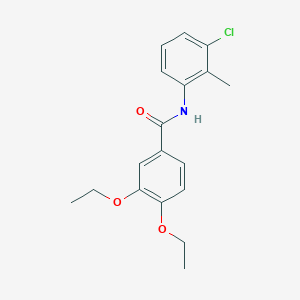
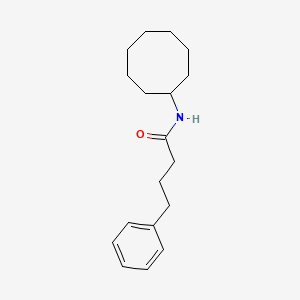
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-fluoroaniline](/img/structure/B5848236.png)
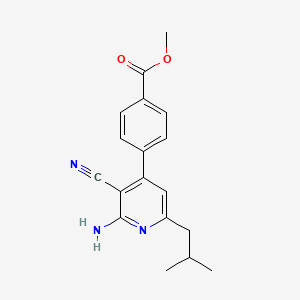
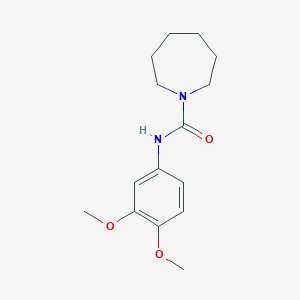
![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5848259.png)
![1-{2-[(4-acetylbenzyl)oxy]phenyl}ethanone](/img/structure/B5848265.png)
![1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5848279.png)
![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)


![8-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5848322.png)
